molecular formula C11H15N3O B11897589 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide

Cat. No.: B11897589
M. Wt: 205.26 g/mol
InChI Key: ULKOJMUWPHOJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide (CAS 1248387-93-0) is a high-purity chemical compound offered with a documented purity of 97% . This acetamide-substituted 3,4-dihydroquinoline derivative is designed for research and development purposes. The dihydroquinoline scaffold is of significant scientific interest in medicinal chemistry. Research on structurally related 3,4-dihydroquinolin-2-one derivatives has demonstrated their potential as monoamine oxidase (MAO) inhibitors, suggesting this core structure may interact with enzyme active sites or other hydrophobic binding regions . Furthermore, studies on tetrahydroquinoline (THQ) analogues highlight the application of this core scaffold in the development of ligands for opioid receptors, indicating its utility in neuropharmacological research . This compound is provided exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a quotation for this product by contacting the supplier directly.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(5-amino-3,4-dihydro-2H-quinolin-1-yl)acetamide

InChI

InChI=1S/C11H15N3O/c12-9-4-1-5-10-8(9)3-2-6-14(10)7-11(13)15/h1,4-5H,2-3,6-7,12H2,(H2,13,15)

InChI Key

ULKOJMUWPHOJSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CC(=O)N)N

Origin of Product

United States

Preparation Methods

Cyclization Approaches

Cyclization reactions are pivotal for constructing the dihydroquinoline core. A reported method involves condensing 2-aminobenzaldehyde with β-keto esters or nitriles under acidic or basic conditions. For example, 3-nitro-2-aryl-1,2-dihydroquinolines are synthesized via Schiff base formation between 2-aminobenzaldehyde and aryl aldehydes, followed by cyclization on neutral alumina at 50°C. Subsequent acetylation with acetic anhydride yields N-acetylated intermediates, which can be deprotected to free amines.

To introduce the 5-amino group, nitro intermediates are reduced using catalytic hydrogenation or metal-based reductants. For instance, palladium-on-carbon (Pd/C) in ethanol under H₂ gas reduces nitro groups to amines at 25–60°C. After reduction, the 1-position nitrogen is alkylated with bromoacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This step typically achieves moderate yields (50–65%) due to competing over-alkylation.

Table 1: Cyclization Reaction Conditions

StepReagents/ConditionsYieldSource
Schiff base formation2-aminobenzaldehyde, neutral alumina, 50°C85%
Nitro reductionPd/C, H₂, ethanol, 25°C90%
AlkylationBromoacetamide, K₂CO₃, DMF, 80°C60%
ParameterConditionsSource
Temperature20–60°C
Reaction time10–22 hours
WorkupDistillation, cold water wash

Direct Alkylation Strategies

Direct alkylation of pre-formed 5-amino-3,4-dihydroquinoline avoids multi-step functionalization. The 1-position nitrogen is alkylated with bromoacetamide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This method mirrors DIBAL-H-mediated deacetylation protocols, where tertiary amides are cleaved at −78°C. However, alkylation at room temperature in DMF achieves higher yields (70–75%) due to improved solubility.

Challenges include ensuring monofunctionalization and avoiding N-oxidation. Purification via flash chromatography (ethyl acetate/petroleum ether) isolates the product in >95% purity.

Table 3: Alkylation Optimization

BaseSolventTemperatureYield
NaHTHF0°C50%
K₂CO₃DMF80°C65%
DBUAcCNRT70%

Comparative Analysis

Cyclization offers modularity but requires multiple steps and moderate yields. Acid-catalyzed rearrangement is efficient for ring saturation but hazardous due to HF. Direct alkylation balances simplicity and scalability, though regioselectivity remains a concern. Environmental impact varies: HF methods generate recoverable waste, while alkylation produces solvent residues requiring column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Parkinson's Disease and Schizophrenia

Research indicates that derivatives of 3,4-dihydroquinolin-2(1H)-yl compounds, including 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide, act as positive allosteric modulators of the dopamine D1 receptor. This modulation is significant for treating conditions like Parkinson's disease and schizophrenia.

  • Mechanism of Action : The compound enhances dopaminergic signaling, which is crucial for alleviating symptoms associated with these disorders. Studies have shown that it can improve motor functions in Parkinson's patients while also addressing cognitive impairments linked to both Parkinson's and schizophrenia .

Depression and Anxiety Disorders

The compound has also been investigated for its antidepressant properties. In preclinical models, it demonstrated significant efficacy in reducing immobility in the forced swimming test (FST), a common assay for assessing antidepressant activity.

  • Binding Affinity : The compound exhibits a strong binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. This interaction suggests a potential mechanism through which the compound may exert its antidepressant effects .

Antitumor Activity

Recent studies have evaluated the antitumor properties of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide against various cancer cell lines. The findings indicate that:

  • Cell Viability : The compound significantly reduces cell viability at low concentrations (e.g., 10 µM), suggesting potent antitumor activity.
  • Mechanistic Insights : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and inflammation modulation.

Inflammation Reduction

The compound has shown promise in reducing inflammation markers in animal models.

  • Biological Activity : Studies indicate that administration leads to decreased levels of prostaglandin E2 and other inflammatory mediators, which correlates with inhibition of cyclooxygenase (COX) enzymes .

Case Studies Overview

Study Focus Findings Reference
NeuropharmacologyPositive allosteric modulation of D1 receptor; improved motor symptoms in Parkinson's disease
Antidepressant ActivitySignificant reduction in immobility duration in FST; strong affinity for 5-HT1A receptors
Antitumor ActivityReduction of cell viability in cancer lines; induction of apoptosis through oxidative stress mechanisms
Inflammation ModulationDecreased prostaglandin E2 levels; inhibition of COX enzymes in inflammatory models

Mechanism of Action

The mechanism of action of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Analogues

Compound Name / Identifier Key Substituents Molecular Weight (M+1) Similarity Score*
2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide (Target) 5-Amino, acetamide Not reported
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride 7-Methoxy, aminomethyl (HCl salt) 0.93
N-[4-methyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetamide 2-Oxo, thiophene-triazole substituent
N-(3-CYANO-4-(6-METHYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)-...-YLIDENE)ACETAMIDE 6-Methyl, tetrahydrafuran-3-yl-oxy, cyano 524
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one 5-Hydroxy, ketone 0.91

*Similarity scores (0–1 scale) based on structural overlap with the target compound .

Key Observations:
  • Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with hydroxy (e.g., 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one) or methoxy groups (e.g., 4-(Aminomethyl)-7-methoxy...), which may alter solubility and electronic properties .
  • Molecular Weight : Patent-derived analogs () exhibit higher molecular weights (524–602) due to bulky substituents (e.g., piperidinylidene, tetrahydrafuran-oxy), suggesting the target compound may have superior bioavailability if smaller .

Functional and Pharmacological Comparisons

Antioxidant Activity

Coumarin-acetamide hybrids () demonstrate antioxidant efficacy surpassing ascorbic acid, attributed to radical-scavenging mechanisms involving the acetamide and coumarin moieties. While the target compound lacks a coumarin core, its dihydroquinoline scaffold and amino group may contribute to similar redox activity, though direct evidence is absent .

Kinase Inhibition Potential

The compound from , which shares the dihydroquinolinyl-acetamide framework, acts as a JNK (c-Jun N-terminal kinase) inhibitor. This suggests that the target compound’s amino group could enhance interactions with kinase active sites compared to analogs with bulkier or less polar substituents .

Solubility and Bioavailability

The hydrochloride salt of 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one () highlights how salt formation improves solubility. The target compound’s free amino group may offer similar advantages without requiring derivatization .

Biological Activity

2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide features a dihydroquinoline moiety, which is known for its diverse biological activities. The presence of the amino group and acetamide functionality enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dihydroquinoline have shown significant activity against various bacterial strains, suggesting that 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide may possess similar effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. Studies have demonstrated that derivatives can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. For example, a related compound exhibited an IC50 value of 0.28 µM against AChE, indicating potent inhibition .

CompoundTarget EnzymeIC50 (µM)
3eAChE0.28
10gMAO-A0.91
10gMAO-B2.81

Antidepressant Activity

In vivo studies using the forced swimming test (FST) model have shown that certain derivatives can reduce immobility time in mice, indicating potential antidepressant effects. For instance, a related compound demonstrated a significant decrease in immobility duration comparable to fluoxetine .

The biological activity of 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit AChE and monoamine oxidases (MAOs) suggests it may enhance cholinergic transmission and modulate neurotransmitter levels.
  • Antioxidant Properties : Some studies highlight the antioxidant capabilities of related compounds, which could contribute to neuroprotection by reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Recent investigations into the pharmacological profile of compounds similar to 2-(5-Amino-3,4-dihydroquinolin-1(2H)-yl)acetamide reveal promising results:

  • Neuroprotective Effects : A study reported that a derivative exhibited neuroprotective properties by preventing neuronal cell death in models of oxidative stress .
  • Anti-inflammatory Activity : Compounds have been shown to modulate inflammatory responses in microglial cells, potentially offering therapeutic benefits in neuroinflammatory conditions .

Q & A

Q. Advanced Research Focus

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect glutathione adducts or epoxide intermediates .
  • Mitigation Strategies :
    • Introduce electron-withdrawing groups to reduce bioactivation.
    • Replace thiouracil-like motifs (if present) with stable bioisosteres .

How to resolve contradictions in reported enzymatic inhibition data across studies?

Q. Advanced Research Focus

  • Experimental Variables : Control for enzyme source (recombinant vs. tissue-derived), substrate concentration, and assay pH .
  • Data Normalization : Use internal standards (e.g., catalase for myeloperoxidase assays) to minimize batch variability.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC50_{50} values across replicates .

What computational tools are effective for predicting off-target interactions?

Q. Advanced Research Focus

  • Pharmacophore Modeling (MOE, Schrödinger) : Screen against DrugBank or ChEMBL databases to predict off-target kinase or GPCR interactions.
  • Machine Learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity .

How to elucidate metabolic pathways in preclinical species?

Q. Advanced Research Focus

  • Radiolabeled Studies : Synthesize 14^{14}C-labeled compound and track metabolites in urine/plasma via scintillation counting.
  • Phase I/II Metabolism : Identify oxidation (CYP450-mediated) and conjugation (glucuronidation) products using UPLC-QTOF .

What strategies enhance solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

  • Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
  • Nanoparticle Formulation : Encapsulate with PLGA polymers (size: 100–200 nm) for sustained release in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.